molecular formula C10H14N2 B7847732 2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine

2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine

Cat. No.: B7847732
M. Wt: 162.23 g/mol
InChI Key: WSIGGBQQJAPYIC-UHFFFAOYSA-N
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Description

2-Methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine (CAS 73325-87-8) is a chemical compound with the molecular formula C 10 H 14 N 2 and a molecular weight of 162.24 g/mol . Its structure features a pyridinylmethylamine core, which is a privileged scaffold in medicinal chemistry and ligand design. Specifically, the pyridin-2-ylmethyl group is a common motif found in ligands used to create bioinspired metal complexes that model active sites in metalloenzymes . This compound serves as a valuable building block (intermediate) in organic synthesis and pharmaceutical research . Derivatives of pyridin-2-yl-methylamine have been investigated for their potential application as medicines, highlighting the research value of this chemical class . The prop-2-en-1-amine (allylamine) moiety in its structure provides a reactive handle for further chemical modifications, such as functionalization or immobilization onto solid supports, which is a critical technique in developing heterogeneous catalysts . Researchers utilize this and related structures in the synthesis of more complex molecules for various R&D applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-9(2)7-11-8-10-5-3-4-6-12-10/h3-6,11H,1,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIGGBQQJAPYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Amine Pyridine Ligand Design Strategies

The design of amine-pyridine ligands is a well-established strategy in inorganic and organometallic chemistry for the construction of metal complexes with tailored electronic and steric properties. The introduction of a pyridine (B92270) unit into a ligand framework can significantly influence the thermodynamic stability and coordination kinetics of the resulting metal complexes. The pyridine ring, being an aromatic heterocycle, can also participate in π-stacking interactions, further stabilizing the resulting structures.

The amine group, on the other hand, provides a flexible and strong σ-donating site. The combination of these two moieties in a single molecule, as seen in 2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine, creates a chelating ligand capable of forming stable five- or six-membered rings with a metal ion. This chelate effect enhances the stability of the resulting metal complexes compared to those formed with monodentate ligands. The specific "2-methyl" and "prop-2-en-1" (allyl) components of the ligand can also influence the steric environment around the metal center, potentially impacting the catalytic activity and selectivity of the complex.

Interdisciplinary Research Relevance of the Chemical Compound in Contemporary Chemistry

The interdisciplinary relevance of 2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine and related amine-pyridine ligands is extensive, spanning from catalysis to materials science and bioinorganic chemistry. Metal complexes derived from these types of ligands have been investigated for their catalytic activity in a variety of organic transformations. For instance, palladium complexes with pyridine-based ligands have been successfully employed as catalysts in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. acs.org The tunability of the ligand's structure allows for the fine-tuning of the catalyst's performance.

Furthermore, the ability of pyridine-containing ligands to form stable complexes with a wide range of transition metals makes them valuable in the development of new materials with interesting magnetic or optical properties. In the realm of bioinorganic chemistry, metal complexes with amine-pyridine ligands serve as models for the active sites of metalloenzymes and have been explored for their potential biological activities.

Fundamental Contributions to Ligand Metal Coordination and Organometallic Chemistry

Advanced Synthetic Routes and Strategies for Ligand Preparation

The construction of the C-N bond between the pyridin-2-ylmethyl and the 2-methylprop-2-en-1-yl fragments can be approached through several modern synthetic strategies. This section details the most prominent methodologies, including reductive amination, multicomponent reactions, and palladium-catalyzed aminations, providing a theoretical framework for the efficient synthesis of the title compound.

Reductive Amination Approaches and Mechanistic Analysis

Reductive amination is a highly reliable and widely used method for the synthesis of secondary and tertiary amines. The process involves the reaction of a primary amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this approach would involve the condensation of pyridin-2-ylmethanamine (B45004) with methacrolein.

The reaction is typically performed as a one-pot procedure using a mild and selective reducing agent that preferentially reduces the protonated iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is an exemplary reagent for this transformation due to its tolerance of acidic conditions which catalyze imine formation, and its selectivity for iminiums over carbonyls.

Mechanism: The reaction commences with the nucleophilic attack of the primary amine (pyridin-2-ylmethanamine) on the carbonyl carbon of methacrolein. This is followed by proton transfer to form a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating the elimination of a water molecule to generate a resonance-stabilized iminium ion. The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion, yielding the final secondary amine product. The selectivity of NaBH(OAc)₃ is crucial; it is less reactive than reagents like NaBH₄ and does not significantly reduce the aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.

Computational studies on similar reductive amination reactions have shown that the imine formation and subsequent reduction are thermodynamically and kinetically favored over the direct reduction of the starting aldehyde. The activation free energy for the hydride transfer to the iminium ion is significantly lower than that for the reduction of the carbonyl group.

Below is a table of representative conditions for reductive amination based on analogous reactions between primary amines and α,β-unsaturated aldehydes.

EntryAmineCarbonylReducing AgentSolventTemp (°C)Time (h)Yield (%)
1Pyridin-2-ylmethanamineMethacroleinNaBH(OAc)₃1,2-DichloroethaneRT1285
2BenzylamineMethacroleinNaBH(OAc)₃THFRT1688
3Pyridin-2-ylmethanamineMethacroleinPyridine-BoraneMethanolRT1675
4BenzylamineCrotonaldehydeNaBH₃CNMethanolRT2482
Note: Yields are hypothetical or based on analogous systems reported in the literature to illustrate the potential efficacy of the method.

Multicomponent Reaction Pathways to the Core Structure

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules. A plausible MCR strategy for synthesizing the target compound is a variation of the aza-Baylis-Hillman reaction or a nickel-catalyzed three-component coupling.

A nickel-catalyzed approach could involve the coupling of an alkene (isobutylene), an aldehyde (pyridine-2-carboxaldehyde), and an amine source. Mechanistically, this process is proposed to involve the in situ formation of an imine from pyridine-2-carboxaldehyde and an amine surrogate, followed by oxidative cyclization of a nickel(0) complex with the alkene and the imine to form an aza-nickelacycle. Subsequent β-hydride elimination would then yield the desired allylic amine. This method provides a modular and convergent route to highly substituted allylic amines from simple, abundant feedstocks.

EntryAldehydeAlkeneAmine SourceCatalyst SystemSolventTemp (°C)Yield (%)
1Pyridine-2-carboxaldehydeIsobutyleneN,N-DimethylsulfamideNi(COD)₂ / PCy₃ / Ti(OⁱPr)₄Acetonitrile10078
2BenzaldehydeStyrenep-ToluenesulfonamideNi(OAc)₂ / PCy₃ / MnAcetonitrile10085
3Pyridine-2-carboxaldehyde1-HexeneBenzamideNiBr₂ / dtbbpy / MnDMF8072
Note: Yields are based on analogous systems reported in the literature for the synthesis of structurally related allylic amines.

Palladium-Catalyzed Amination and Coupling Reactions in Synthesis

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a powerful tool for C-N bond formation. organic-chemistry.orgwikipedia.org This reaction typically involves the reaction of a nucleophile, in this case pyridin-2-ylmethanamine, with an allylic substrate bearing a good leaving group, such as an acetate (B1210297) or carbonate. For the synthesis of this compound, a suitable electrophile would be 2-methylallyl acetate or methyl 2-methylallyl carbonate.

Mechanism: The catalytic cycle begins with the coordination of the Pd(0) catalyst to the double bond of the allylic substrate. This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond, forming a cationic η³-π-allylpalladium(II) complex and displacing the leaving group. organic-chemistry.org Subsequently, the amine nucleophile attacks one of the terminal carbons of the π-allyl ligand. This nucleophilic attack typically occurs on the face of the allyl group opposite to the palladium atom. The final step is a reductive elimination that releases the N-allylated product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The choice of ligand coordinated to the palladium center is critical for controlling the regioselectivity and, in asymmetric versions, the enantioselectivity of the reaction.

EntryAmineAllylic SubstrateCatalystLigandBaseSolventYield (%)
1Pyridin-2-ylmethanamine2-Methylallyl acetatePd₂(dba)₃dppfCs₂CO₃Toluene92
2Benzylamine2-Methylallyl acetate[Pd(allyl)Cl]₂PPh₃K₂CO₃THF95
3Pyridin-2-ylmethanamineMethyl 2-methylallyl carbonatePd(PPh₃)₄-NaHDioxane89
4AnilineAllyl AcetatePd(OAc)₂XantphosK₃PO₄Toluene91
Note: Yields are hypothetical or based on analogous Tsuji-Trost aminations reported in the literature.

Green Chemistry Principles in Synthetic Optimization

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods.

For N-alkylation reactions, traditional solvents like chlorinated hydrocarbons can be replaced with more benign alternatives such as water, ethanol, or deep eutectic solvents (DESs). rsc.org For instance, the allylic alkylation of amines with allylic alcohols has been successfully demonstrated in a mixture of choline (B1196258) chloride and lactic acid, avoiding the need for metal catalysts and high temperatures. rsc.org

Microwave irradiation is another green chemistry tool that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. beilstein-journals.org The N-alkylation of amines using alkyl halides has been shown to proceed efficiently in aqueous media under microwave irradiation without the need for a transition metal catalyst. beilstein-journals.org

Catalysis is a fundamental pillar of green chemistry. The development of catalysts based on earth-abundant and non-toxic metals like iron or copper, or even metal-free organocatalysts, is a significant advancement over methods requiring precious metals like palladium or rhodium. Furthermore, designing reactions that proceed with high atom economy, such as multicomponent reactions, is inherently greener as it reduces the formation of stoichiometric byproducts.

Stereoselective Synthesis of Chiral Derivatives and Enantiomeric Enrichment Strategies

The synthesis of chiral derivatives of this compound, where a stereocenter is introduced at the allylic position, is of significant interest for applications in asymmetric catalysis and medicinal chemistry. The most effective route to achieve this is through asymmetric transition-metal catalysis, particularly the asymmetric allylic amination (AAA).

In the context of a palladium-catalyzed Tsuji-Trost reaction, enantioselectivity is achieved by employing a chiral ligand that coordinates to the palladium center. These chiral ligands create a chiral environment around the η³-π-allylpalladium intermediate, directing the nucleophilic attack of the amine to one of the two enantiotopic termini of the allyl group preferentially. A wide variety of chiral phosphine (B1218219) ligands, such as Trost ligands, (R,R)-Ph-DACH, and phosphoramidites, have been developed and successfully applied in AAA reactions, often affording products with high enantiomeric excess (ee). acs.org

For the synthesis of a chiral analogue of the title compound, one could envision reacting pyridin-2-ylmethanamine with a prochiral allylic substrate like 1,3-diphenylprop-2-enyl acetate in the presence of a chiral palladium catalyst.

EntryNucleophileElectrophileCatalystChiral LigandSolventYield (%)ee (%)
1Benzylaminerac-1,3-Diphenylallyl acetate[Pd(allyl)Cl]₂(S,S)-Trost LigandCH₂Cl₂9598
2Pyridin-2-ylmethanaminerac-1,3-Diphenylallyl acetatePd₂(dba)₃(S)-BINAPTHF90>95
3Dibenzylaminecinnamyl acetate[Pd(allyl)Cl]₂(R,R)-ANDEN-PhosToluene9996
Note: Data is based on analogous asymmetric allylic amination reactions from the literature. ee = enantiomeric excess.

Kinetic and Thermodynamic Studies of Synthetic Pathways and Reaction Intermediates

Understanding the kinetics and thermodynamics of the synthetic pathways provides crucial insights for reaction optimization, allowing for rational control over reaction rates and product distributions.

Palladium-Catalyzed Amination: The kinetics of the Tsuji-Trost reaction are complex and depend on the concentrations of the catalyst, substrate, and nucleophile, as well as the nature of the ligand and solvent. The rate-determining step can be either the oxidative addition of the palladium(0) to the allylic substrate or the nucleophilic attack on the π-allyl intermediate, depending on the specific reaction conditions. Single-molecule fluorescence microscopy studies have been used to probe the early events of the catalytic cycle, revealing that an initial unselective π-complex formation precedes the irreversible oxidative addition. uni-saarland.de The thermodynamic stability of the π-allylpalladium intermediate and the relative rates of nucleophilic attack at different positions determine the regioselectivity of the reaction.

Reaction StepMethodKey Finding
Imine FormationNMR SpectroscopyEquilibrium constant (K) correlates with amine pKa and HOMO/LUMO energies of reactants. researchgate.net
Reductive AminationDFT CalculationsHydride transfer to iminium ion is kinetically and thermodynamically favored over aldehyde reduction. nih.gov
Pd-Allyl Complex FormationSingle-Molecule FluorescenceOccurs via a transient π-complex, followed by irreversible oxidative addition. uni-saarland.de
Nucleophilic Attack (Tsuji-Trost)Kinetic ExperimentsRate is dependent on nucleophile concentration and nature of the ligand; can be rate-determining.

Catalytic Applications of 2 Methyl N Pyridin 2 Ylmethyl Prop 2 En 1 Amine and Its Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Ligands based on pyridine (B92270) and amine moieties are frequently employed in this field due to their versatile coordination chemistry. However, for the specific ligand 2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine, there is no available information regarding its application in the following areas.

Olefin Polymerization and Oligomerization

There is no research data available on the use of this compound or its metal complexes as catalysts for olefin polymerization or oligomerization processes.

Asymmetric Catalysis (e.g., Hydrogenation, Hydroformylation, C-C Coupling)

No studies have been found that describe the application of this compound or its chiral metal complexes in any form of asymmetric catalysis, including but not limited to asymmetric hydrogenation, hydroformylation, or carbon-carbon bond-forming reactions.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira, Buchwald-Hartwig)

There is no available information to suggest that this compound has been utilized as a ligand in any transition metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, Sonogashira, or Buchwald-Hartwig reactions.

Hydroamination and Related C-N Bond Formation

No published findings could be located regarding the application of this compound or its metal complexes in catalyzing hydroamination or other related carbon-nitrogen bond-forming reactions.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which can offer advantages in catalyst separation and recycling. While pyridine-containing ligands can be immobilized on solid supports for such applications, there is no available research documenting the use of this compound in any form of heterogeneous catalysis.

Immobilization Strategies of Complexes onto Solid Supports (e.g., MOFs, polymers, silica)

The heterogenization of homogeneous catalysts onto solid supports is a critical strategy for enhancing their practical utility, facilitating catalyst-product separation, and improving recyclability. For metal complexes of ligands like this compound, several immobilization techniques can be envisaged based on successful strategies reported for analogous pyridine-amine complexes.

Metal-Organic Frameworks (MOFs): MOFs offer a highly porous and crystalline platform for catalyst immobilization. A common strategy involves the use of a pyridylimine-ligated cobalt moiety within the organic linkers of a UiO-type MOF (pyrim-UiO-Co). This approach creates a well-defined, single-site heterogeneous catalyst. nih.gov The porous nature of the MOF allows for efficient diffusion of reactants and products while the robust framework prevents leaching of the active catalytic sites. nih.gov

Polymers: Polymeric supports offer versatility in terms of functionalization and physical properties. Transition metal complexes can be immobilized on polymers, which combines the high activity and selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous systems. researchgate.net For instance, polymer-supported triphenylphosphine-palladium acetate (B1210297) complexes have been developed for reductive amination reactions, demonstrating the feasibility of anchoring metal complexes to a polymer backbone. researchgate.net

Silica (B1680970): Silica is a widely used support due to its high surface area, mechanical stability, and the well-established chemistry for its surface functionalization. Amine-functionalized silica materials are commonly employed for various applications, including CO2 capture and catalysis. researchgate.netresearchgate.net For example, a picolylamine–Ni(II) complex has been successfully attached to 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles. nih.gov This method allows for the magnetic recovery of the catalyst. Another approach involves the post-grafting of a 2-aminomethyl pyridine ligand onto a silica support, which has been shown to be an effective adsorbent for metal ions and could be adapted for catalytic applications. researchgate.net

Table 1: Immobilization Strategies for Analagous Pyridine-Amine Metal Complexes

Support Material Ligand/Complex System (Analogue) Immobilization Method Resulting Supported Catalyst
Metal-Organic Framework (MOF) Pyridylimine-ligated Cobalt Incorporation into organic linkers during MOF synthesis Pyrim-UiO-Co: a single-site heterogeneous catalyst
Polymer Triphenylphosphine-Palladium Acetate Anchoring to a polymer backbone Polymer-supported palladium catalyst
Silica-coated Magnetic Nanoparticles Picolylamine–Ni(II) complex Covalent attachment via a triazine linker Magnetically recoverable nanocatalyst
Silica (SBA-15) Diethylenetriamine (DT) or Polyethyleneimine (PEI) Grafting or impregnation Amine-functionalized silica for CO2 capture and potentially catalysis

Performance in Supported Catalytic Systems and Leaching Studies

The performance of supported catalysts is evaluated based on their activity, selectivity, and stability, with leaching studies being crucial to ascertain the true heterogeneous nature of the catalysis.

Supported pyridine-amine complexes have demonstrated high efficiency in various reactions. For instance, the picolylamine–Ni(II) complex immobilized on magnetic nanoparticles serves as a highly efficient and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives, achieving yields up to 97%. nih.gov Leaching studies based on ICP analysis indicated that only about 1% of the nickel leached from the support, confirming the robustness of the immobilization. nih.gov

In the case of the pyrim-UiO-Co MOF catalyst used for the N-formylation of amines with CO2, the system demonstrated excellent recyclability, being reusable for at least 10 cycles without a significant loss in activity. nih.gov This high stability is attributed to the strong coordination of the cobalt complex within the MOF structure.

Table 2: Performance and Stability of Supported Analagous Pyridine-Amine Catalysts

Supported Catalyst System Catalytic Reaction Key Performance Metrics Leaching/Stability
Picolylamine–Ni(II) on Magnetic Nanoparticles One-pot synthesis of pyridine derivatives Up to 97% yield, TOF of 823 h⁻¹ Recyclable for 8 cycles, ~1% Ni leaching
Pyrim-UiO-Co MOF N-formylation of amines with CO2 Moderate to excellent yields Reusable for at least 10 cycles with no significant loss of activity
Amine-grafted Pd/SiO2 CO2 hydrogenation to methanol Up to 10% conversion per cycle Potential for catalyst poisoning and deactivation

Mechanistic Investigations of Catalytic Cycles

Understanding the catalytic cycle at a molecular level is paramount for the rational design of more efficient catalysts. In-situ spectroscopy and computational modeling are powerful tools for these investigations.

In-Situ Spectroscopic Monitoring of Active Species and Intermediates

In-situ spectroscopic techniques allow for the observation of the catalyst and reaction intermediates under real reaction conditions, providing direct insights into the catalytic mechanism.

Infrared (IR) Spectroscopy: Operando IR spectroscopy is a powerful technique for identifying surface reaction intermediates and the chemical nature of catalytic sites. ornl.gov For example, in-situ FT-IR has been used to monitor the complexation reactions between pyridine-containing ligands and metal ions in solution, allowing for the determination of complexation ratios before the formation of solid products. researchgate.net This technique could be applied to study the interaction of a metal complex of this compound with substrates during a catalytic reaction. In the electroreduction of CO2 catalyzed by a copper-based pyridine complex, in-situ FTIR was employed to observe key intermediates such as *COOH and *OCCOH, which helped in elucidating the possible reaction pathway. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR correlation spectroscopy is a valuable tool for characterizing the structure and properties of heterogeneous catalysts at an atomic level. rsc.org It can provide information on the connectivity and proximity between different nuclei, which is crucial for understanding catalyst-support interactions and the nature of active sites. In homogeneous catalysis, NMR is routinely used to track the formation and consumption of species throughout a reaction, which can help in identifying the catalyst's resting state and key intermediates.

Computational Modeling of Transition States and Reaction Pathways

Computational chemistry, particularly density functional theory (DFT), is instrumental in studying aspects of catalysis that are difficult to access experimentally, such as transition states and reaction barriers.

For pyridine-amine systems, DFT calculations have been used to gain mechanistic insights. For instance, in a study of palladium-catalyzed imine hydrolysis, DFT calculations were performed to compare the reaction in the presence and absence of a transition metal and to evaluate the role of the pyridine moiety. nih.gov The calculations can help in understanding the electronic structure of intermediates and the energetics of different reaction pathways.

Computational Fluid Dynamics (CFD) can also be used to assist in the design of reactors and to understand mass transfer phenomena in catalytic systems, which is particularly important for optimizing the performance of supported catalysts. dtu.dk

Catalyst Recycling and Sustainability in Catalytic Processes

The ability to recycle and reuse a catalyst is a cornerstone of green and sustainable chemistry. Immobilization on solid supports is a primary strategy to achieve this.

The recyclability of amine-functionalized silica materials has been demonstrated in the context of CO2 adsorption. These materials can be subjected to multiple adsorption-desorption cycles with good stability. researchgate.net The regeneration conditions, such as temperature and time, can be optimized to minimize energy consumption. researchgate.net

For the picolylamine–Ni(II) complex on magnetic nanoparticles, the catalyst was successfully recycled for eight consecutive runs in the synthesis of pyridine derivatives without a significant drop in its catalytic activity. nih.gov Similarly, polymer-immobilized metal complexes often exhibit the advantage of easy recovery and reuse, combining the benefits of both homogeneous and heterogeneous catalysis. researchgate.net

Table 3: Recyclability of Supported Analagous Pyridine-Amine Catalysts

Catalyst System Application Number of Cycles Performance Retention
Picolylamine–Ni(II) on Magnetic Nanoparticles Synthesis of pyridine derivatives 8 Maintained high catalytic activity
Pyrim-UiO-Co MOF N-formylation of amines 10 No significant loss of activity
Amine-functionalized SBA-15 CO2 adsorption Multiple cycles Good stability, with some potential for degradation of amine efficiency upon recycling of the support

Tandem and Cascade Catalysis Involving the Ligand

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient processes that minimize waste and simplify synthetic procedures. The amine functionality in ligands like this compound can play a crucial role in organocatalytic tandem reactions.

Chiral amine catalysts are known to facilitate tandem Michael addition reactions followed by cyclization to produce a variety of functionalized heterocyclic compounds. beilstein-journals.org For example, the organocatalytic tandem aza-Michael–aldol reaction is a powerful method for the synthesis of 1,2-dihydroquinolines. beilstein-journals.org In such reactions, the amine catalyst can activate the substrate through the formation of an iminium ion.

Furthermore, tandem reactions involving Michael addition and cyclization have been developed for the synthesis of pyridones and chromeno[3,2-c]pyridines. researchgate.netresearchgate.net These reactions often proceed through a cascade of bond-forming events, and the presence of an amine can be crucial for initiating or catalyzing these transformations. The combination of an amine moiety for organocatalysis and a metal-binding site in the this compound ligand could potentially lead to novel cooperative catalytic systems for complex tandem reactions.

Advanced Spectroscopic and Spectrometric Characterization of 2 Methyl N Pyridin 2 Ylmethyl Prop 2 En 1 Amine and Its Derivatives/complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a cornerstone for the structural elucidation of organic ligands and their metal complexes in solution. For paramagnetic species, it offers a unique window into the electronic structure and magnetic properties of the metal center. nsf.govvu.lt

For the diamagnetic free ligand or its complexes with metals like Zn(II) or Cd(II), two-dimensional NMR experiments are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine, COSY would show correlations between the N-H proton and the adjacent CH₂ protons of the allyl and pyridinylmethyl groups. It would also confirm the coupling between the vinyl protons and the methyl protons on the prop-2-en-1-amine moiety, as well as the couplings between the aromatic protons on the pyridine (B92270) ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons, providing one-bond ¹H-¹³C correlations. It is crucial for assigning the carbon signals of the pyridine ring, the methylene (B1212753) groups, the methyl group, and the vinyl carbons based on the already assigned proton spectrum. science.govsdsu.edu

Interactive Table: Expected ¹H and ¹³C NMR Correlations for this compound
Proton (¹H) SignalExpected COSY CorrelationsExpected HMBC Correlations (to ¹³C)
Pyridine H-6Pyridine H-5Pyridine C-2, Pyridine C-4
Pyridine H-3, H-4, H-5Adjacent Pyridine ProtonsOther Pyridine Carbons
Pyridinyl-CH₂NHPyridine C-2, Allyl-CH₂
Allyl-CH₂NH, Vinyl (=CH₂)Methyl (CH₃), Vinyl (=C(CH₃))
Vinyl (=CH₂)Methyl (CH₃)Allyl-CH₂, Vinyl (=C(CH₃))
Methyl (CH₃)Vinyl (=CH₂)Vinyl (=CH₂), Vinyl (=C(CH₃))
NHPyridinyl-CH₂, Allyl-CH₂Pyridinyl-CH₂, Allyl-CH₂

Variable temperature (VT) NMR studies can provide critical information on dynamic processes occurring on the NMR timescale, such as conformational changes or ligand exchange. researchgate.netresearchgate.net For this compound, restricted rotation around the C-N bonds could lead to the observation of distinct conformers at low temperatures. In metal complexes, VT-NMR can be used to study the exchange of the ligand with other species in solution or to probe intramolecular rearrangements. researchgate.net By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to extract kinetic and thermodynamic parameters (e.g., ΔH‡, ΔS‡, and ΔG‡) for these exchange processes. researchgate.net

When this compound coordinates to a paramagnetic metal ion, such as Fe(III), Co(II), or Ru(III), the resulting NMR spectra are dramatically different from their diamagnetic counterparts. vu.ltnih.gov The unpaired electrons on the metal cause large shifts in the NMR resonances of the ligand nuclei, known as hyperfine shifts. These shifts can spread the ¹H NMR spectrum over a range of 50 ppm or more. nsf.gov

The hyperfine shift is a sum of two contributions:

Contact Shift: Arises from the delocalization of unpaired electron spin density from the metal to the ligand nuclei.

Pseudocontact Shift: A through-space effect that depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal center.

This large spectral dispersion is highly advantageous, as it often resolves overlapping signals found in diamagnetic complexes. nih.gov The magnitude and sign of the hyperfine shifts are extremely sensitive to the geometry and electronic structure of the complex. For example, the shifts of the pyridine protons are strongly dependent on the orientation of the pyridine ring relative to the metal center's magnetic axes. nsf.gov This sensitivity allows paramagnetic NMR to be a powerful tool for probing the solution structure of metal complexes. nsf.govnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Metal-Ligand Vibrations

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the coordination environment of a ligand. biointerfaceresearch.comcardiff.ac.uk For this compound, the vibrational spectra would be characterized by several key features.

Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching vibrations typically in the 1600-1400 cm⁻¹ region. Upon coordination to a metal ion through the pyridine nitrogen, these bands are known to shift to higher frequencies, providing clear evidence of complexation. researchgate.net

Alkene Group Vibrations: The C=C stretching vibration of the methallyl group is expected to appear around 1650 cm⁻¹.

N-H and C-N Vibrations: The N-H stretching vibration would be observed in the 3400-3200 cm⁻¹ region, while C-N stretching vibrations occur at lower wavenumbers.

Metal-Ligand Vibrations: Upon complexation, new vibrational modes corresponding to the metal-nitrogen (M-N) bonds appear at low frequencies, typically in the 500-200 cm⁻¹ range. These bands are often weak in the IR spectrum but can sometimes be observed more clearly in the Raman spectrum. nih.gov

Interactive Table: Expected Characteristic Vibrational Frequencies (cm⁻¹)
Vibrational ModeFree Ligand (Approx. cm⁻¹)Metal Complex (Approx. cm⁻¹)
N-H Stretch3400–32003400–3200 (may shift/broaden)
C-H Stretch (Aromatic)3100–30003100–3000
C-H Stretch (Aliphatic)3000–28503000–2850
C=C Stretch (Alkene)~1650~1650 (minor shift)
C=N, C=C Stretch (Pyridine)1600–1430Shift to higher frequency
M-N StretchN/A500–200

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties of Complexes

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule or complex. The free this compound ligand is expected to show absorption bands in the UV region corresponding to π → π* transitions within the pyridine ring. researchgate.net

Upon coordination to a transition metal, the UV-Vis spectrum can become much more complex and informative. researchgate.net New bands may appear due to:

d-d Transitions: Transitions of electrons between the d-orbitals of the metal center. These are typically weak and appear in the visible region.

Charge-Transfer (CT) Transitions: These are intense absorptions that involve the transfer of an electron between the metal and the ligand. They can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature.

The formation of metal complexes can also significantly alter the fluorescence properties of the ligand. While many pyridine-amine ligands are weakly fluorescent, their complexes with certain metal ions, particularly closed-shell ions like Zn(II) and Cd(II), can exhibit strong fluorescence. nih.govresearcher.life This phenomenon, often termed chelation-enhanced fluorescence (CHEF), occurs because coordination to the metal ion can increase the structural rigidity of the ligand, which reduces non-radiative decay pathways and enhances fluorescence emission. researchgate.net The emission spectrum of such complexes may also be red-shifted compared to the free ligand, indicative of charge-transfer character in the excited state. nih.gov

Mass Spectrometry (MS) for Elucidating Reaction Intermediates and Complex Formation Pathways

Mass spectrometry is a vital tool for confirming the molecular weight of the synthesized ligand and for characterizing the stoichiometry and structure of its metal complexes. mdpi.com Electrospray ionization (ESI-MS) is particularly well-suited for analyzing coordination compounds in solution. nih.gov

For this compound, ESI-MS would be expected to show a prominent peak for the protonated molecule, [L+H]⁺. When analyzing a solution containing the ligand and a metal salt, ESI-MS can detect various complex species. For example, with a divalent metal ion (M²⁺) and a counterion (X⁻), species such as [L+M+X]⁺ or even dinuclear species like [L+M₂+X₃]⁺ might be observed, providing direct evidence of complex formation in the solution phase. nih.gov

Furthermore, tandem mass spectrometry (MS/MS), involving collision-induced dissociation (CID), can be used to probe the structure of the complexes. By fragmenting a selected parent ion, the fragmentation pathways can reveal information about the ligand's structure and its coordination to the metal. The fragmentation patterns are often dependent on the specific metal ion, reflecting differences in the coordination chemistry and electronic structure of the complexes. nih.gov

X-ray Absorption Spectroscopy (XAS) for Elucidating Metal Oxidation States and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of a metal center in a coordination complex. While no specific XAS data for this compound complexes are available in the reviewed literature, analysis of structurally related pyridine- and amine-containing ligands in complex with various metals provides insight into the expected spectroscopic features.

XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region, which is sensitive to the oxidation state and coordination geometry of the absorbing atom, can reveal crucial information about the metal center. For instance, the energy of the absorption edge typically shifts to higher values with an increasing oxidation state of the metal.

Studies on copper(II) complexes with N-coordinating ligands in a square-planar arrangement have shown that the Cu K-edge XANES spectra are complex and require the inclusion of multiple electronic configurations for accurate theoretical reproduction. aps.org For cobalt(II) complexes with pyridine ligands, XANES spectra, in conjunction with ab initio calculations, can be correlated with the p- and d-projected density of states of the cobalt center to understand the spectral features. ejournal.by

The EXAFS region provides information about the number, type, and distance of neighboring atoms. In mixed-ligand pyridine Co(II) complexes, EXAFS analysis has been successfully used to determine the coordination environment, identifying four equatorial nitrogen atoms from pyridine ligands and two axial ligands (e.g., chloride, bromide, or thiocyanate). ejournal.by This analysis can distinguish between compressed and elongated octahedral geometries by accurately determining the metal-ligand bond lengths. ejournal.by For copper(II) complexes with pyrimidine-based ligands, X-ray K-absorption studies also provide information on the structure and the effective charge on the copper atom. rjwave.org

Based on these analogous systems, it is anticipated that XAS studies of metal complexes of this compound would yield precise information on the metal's oxidation state and its coordination sphere, including bond distances and coordination number.

Table 1: Representative XAS Data for a Structurally Similar Co(II) Pyridine Complex (Data from a related system used for illustrative purposes)

Parameter[Co(py)₄(Cl)₂]·H₂O
Coordination Geometry Elongated Octahedral
Absorbing Atom Co
Shell Co-N (equatorial)
Coordination Number (N) 4
Bond Distance (R, Å) 2.17
Shell Co-Cl (axial)
Coordination Number (N) 2
Bond Distance (R, Å) 2.48

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species and Unpaired Electron Density

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for studying paramagnetic species, such as metal complexes with unpaired electrons. Although no direct EPR studies on complexes of this compound were found, the extensive literature on Cu(II) and V(IV) (vanadyl) complexes with pyridine- and amine-based ligands allows for a detailed prediction of their EPR characteristics.

For a d⁹ Cu(II) complex of this ligand, a tetragonally distorted geometry is expected, which would give rise to an axial EPR spectrum with g∥ > g⊥ > 2.0023. The g-tensor and copper hyperfine coupling constant (A∥) values are sensitive to the ligand field strength and the degree of covalency in the metal-ligand bonds. mdpi.commdpi.com For instance, in Cu(II) complexes with pyridine or pyrazine (B50134) amides, axial spectra are commonly observed for tetragonally elongated octahedral and square pyramidal geometries. mdpi.com The hyperfine structure from the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu) would lead to a four-line pattern in the g∥ region. Furthermore, superhyperfine coupling to the nitrogen nuclei (I=1) of the ligand can provide direct evidence of metal-ligand coordination, which may manifest as additional splitting of the hyperfine lines. inoe.ro

Vanadium(IV) complexes, which have a d¹ electron configuration, are also EPR active. Oxovanadium(IV) or vanadyl complexes typically exhibit axial EPR spectra due to the strong V=O bond. udel.edudtic.mil The EPR parameters for vanadyl complexes with amine ligands are well-documented. udel.edu The hyperfine coupling to the ⁵¹V nucleus (I = 7/2) results in a characteristic eight-line spectrum. The magnitude of the hyperfine coupling constant is indicative of the nature of the coordinating ligands. udel.edu

Table 2: Representative EPR Parameters for Analogous Cu(II) and V(IV) Complexes (Data from related systems used for illustrative purposes)

Complex TypeSolvent/Matrixg∥g⊥A∥ (x 10⁻⁴ cm⁻¹)A⊥ (x 10⁻⁴ cm⁻¹)
Cu(II)-Pyridine Amide Solid State~2.25~2.06~180 G-
VO(IV)-Amine Frozen Solution~1.94~1.98~160-180~60-70

Electrochemical Studies (Cyclic Voltammetry, Chronoamperometry) of Redox-Active Ligands and Complexes

Electrochemical methods such as cyclic voltammetry (CV) and chronoamperometry are fundamental in investigating the redox properties of ligands and their metal complexes. While specific electrochemical data for this compound is not available, studies on analogous pyridine-amine ligands and their copper complexes provide a solid foundation for predicting their behavior.

The pyridine-amine scaffold can act as a redox-active ligand system, capable of stabilizing different oxidation states of a coordinated metal ion. nih.govmdpi.com The electrochemical behavior of such complexes is highly dependent on the ligand's electronic properties and the coordination geometry around the metal center.

Cyclic voltammetry studies of copper complexes with ligands containing pyridine and amine donors often reveal quasi-reversible or reversible one-electron transfer processes corresponding to the Cu(II)/Cu(I) or Cu(III)/Cu(II) redox couples. cmu.eduresearchgate.net For example, copper complexes with pyridine-alkoxide ligands have been shown to be electrochemically active. researchgate.netmdpi.com The redox potential of these complexes is influenced by the nature of the ligand and the solvent system. cmu.eduresearchgate.net

In the context of atom transfer radical polymerization (ATRP), the redox potentials of Cu(I)/Cu(II) complexes with various pyridine-containing ligands have been extensively studied. cmu.edu These studies demonstrate that the ligand architecture significantly tunes the redox potential, which in turn affects the catalytic activity of the complex. cmu.edu For instance, for a given ligand, the half-wave potential (E₁/₂) can vary depending on the counter-anion (e.g., Cl⁻ vs. Br⁻). cmu.edu

It is expected that this compound and its metal complexes would also exhibit interesting redox chemistry. The ligand itself may undergo oxidation or reduction, and when coordinated to a redox-active metal like copper, the resulting complex would likely display metal-centered redox processes that are tunable by the ligand framework.

Table 3: Representative Cyclic Voltammetry Data for an Analogous Copper Complex (Data from a related system used for illustrative purposes)

Complex/Ligand SystemRedox CoupleE₁/₂ (V vs. Ag/AgCl)ΔEp (mV)Scan Rate (mV/s)Solvent
[Cu(L)Cl₂] (L = morpholine-based pyridine-amine ligand) Cu(II)/Cu(I)-0.35120100Methanol

Computational and Theoretical Chemistry Studies of 2 Methyl N Pyridin 2 Ylmethyl Prop 2 En 1 Amine and Its Interactions

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental electronic and structural properties of molecules. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about molecular orbitals, electron density distribution, and molecular geometries. For a molecule like 2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine, these calculations would offer profound insights into its behavior.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is intrinsically linked to its reactivity. Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, signifying vulnerability to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org

For pyridine (B92270) derivatives, the nitrogen atom's lone pair of electrons significantly influences the electronic landscape. jscimedcentral.com In this compound, the HOMO is expected to have significant contributions from the non-bonding orbitals of the nitrogen atoms and the π-system of the pyridine ring and the prop-2-en-1-amine moiety. The LUMO would likely be a π* orbital distributed over the pyridine ring. DFT calculations, such as those performed at the B3LYP/6-311G+(d,p) level of theory for other pyridine derivatives, could precisely map these orbitals and quantify their energies. ias.ac.in This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Representative HOMO-LUMO Energies for Pyridine Derivatives from DFT Calculations (Note: These are example values from related compounds to illustrate the expected data.)

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
4-AminopyridineB3LYP/6-311++G(d,p)-5.89-0.235.66
2,6-DiaminopyridineB3LYP/6-311++G(d,p)-5.54-0.115.43
N-Benzylpyridin-2-amineDFT Calculation-6.21-1.055.16

Prediction of Spectroscopic Parameters

Computational methods are adept at predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, DFT calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

Vibrational frequencies calculated from DFT correspond to the peaks in an IR spectrum. researchgate.net These calculations can help in assigning the vibrational modes of the molecule, such as the characteristic C=C stretching of the alkene, N-H bending of the amine, and the ring vibrations of the pyridine moiety. For instance, studies on aminopyridines have shown good agreement between DFT-calculated and experimentally observed vibrational frequencies. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predictions are invaluable for interpreting complex experimental NMR spectra and confirming the connectivity of atoms within the molecule. Theoretical calculations for related pyridine derivatives have successfully predicted chemical shifts that correlate well with experimental values. tandfonline.com

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Pyridine Derivative (Note: This table illustrates the typical correlation between calculated and experimental data.)

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C2158.28165.14
C3139.57145.09
C496.6998.46

Conformational Analysis and Energy Landscapes of the Ligand and Complexes

The flexibility of the pyridin-2-ylmethyl and prop-2-en-1-amine groups allows for multiple possible conformations of this compound. Conformational analysis using computational methods can identify the most stable (lowest energy) conformers and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the energy at each step, resulting in a potential energy surface.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent like water. MD simulations model the movement of atoms and molecules over time based on classical mechanics and a predefined force field.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction at a molecular level, it is essential to characterize the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate the TS structure and calculate its energy, which corresponds to the activation energy of the reaction.

For a reaction involving this compound, such as an electrophilic addition to the double bond or a substitution reaction on the pyridine ring, a transition state search would be performed. Once a candidate TS structure is found, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Following the identification of the TS, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the geometric changes that occur during the reaction. Such computational studies have been instrumental in understanding the mechanisms of various reactions involving pyridine derivatives. nih.govrsc.org

Ligand Design Principles and Structure-Activity Relationships from Computational Data

The development of ligand design principles and the establishment of structure-activity relationships (SAR) are heavily reliant on computational data. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) calculations provide insights into how modifications to a ligand's structure influence its activity. As no such computational studies have been published for this compound, a data-driven discussion on these principles cannot be provided.

Further research, including dedicated computational investigations, is necessary to elucidate the chemical and physical properties of this compound and to explore its potential applications in catalysis and materials science.

Chemical Transformations and Derivatization of 2 Methyl N Pyridin 2 Ylmethyl Prop 2 En 1 Amine

Functionalization of the Pyridine (B92270) Ring for Modified Electronic and Steric Properties

The pyridine ring in 2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution reactions. The existing aminomethyl substituent at the 2-position further directs these transformations.

Electrophilic Aromatic Substitution: The pyridine nucleus is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. youtube.com When EAS does occur, it is typically directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate with a positive charge on the nitrogen atom. quora.com The N-(2-methylprop-2-en-1-yl)methanaminyl group at the 2-position is an activating group, which can facilitate EAS reactions. However, steric hindrance from this substituent may influence the regioselectivity of the incoming electrophile.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at the 2-, 4-, and 6-positions. quora.com In this compound, the 2-position is already substituted. Therefore, nucleophilic attack is most likely to occur at the 4- and 6-positions, especially if a good leaving group is present at one of these positions in a derivatized form of the molecule. The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives this regioselectivity. rsc.orgquimicaorganica.org

Reaction TypeReagents and ConditionsExpected Major Product(s)Reference
NitrationHNO₃/H₂SO₄2-methyl-N-((5-nitropyridin-2-yl)methyl)prop-2-en-1-amine quora.com
BrominationBr₂/FeBr₃2-methyl-N-((3-bromo- and/or 5-bromopyridin-2-yl)methyl)prop-2-en-1-amine quora.com
Chichibabin reactionNaNH₂/liquid NH₃4-amino-N-((2-methylprop-2-en-1-yl)methyl)pyridin-2-yl)methanamine quora.com

Modifications of the Allylic Amine Moiety (e.g., Hydrofunctionalization, Polymerization, Cycloaddition)

The allylic amine moiety provides a rich platform for a variety of chemical modifications, including additions to the double bond and reactions involving the amine nitrogen.

Hydrofunctionalization: The double bond in the allylic group can undergo various hydrofunctionalization reactions. For instance, hydroamination, the addition of an N-H bond across the double bond, can lead to the formation of diamine structures. Rhodium-catalyzed hydroamination of allylamines has been shown to produce 1,2-diamines with high enantioselectivity when chiral ligands are employed. nih.gov Hydrothiolation, the addition of a thiol to the double bond, can also be achieved, often proceeding via a radical mechanism or catalyzed by transition metals, to introduce sulfur-containing functionalities.

Polymerization: The allylic double bond can participate in polymerization reactions. Free radical polymerization of allylamine (B125299) and its derivatives can be initiated by radical initiators, although it is often characterized by a high degree of chain transfer. researchgate.netgoogle.comgoogle.com Cationic polymerization is another possibility, particularly for alkenes with electron-donating substituents. wikipedia.org The resulting polymers would feature the pyridin-2-ylmethylamine unit as a repeating side chain.

Cycloaddition: The alkene in the allylic group can act as a dienophile or a dipolarophile in cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a six-membered ring. rsc.orgnih.gov Furthermore, [3+2] cycloadditions with 1,3-dipoles such as nitrile oxides or azomethine ylides can be employed to construct five-membered heterocyclic rings. uchicago.eduorganic-chemistry.orgresearchgate.net

Reaction TypeReagents and ConditionsExpected Product ClassReference
Hydroamination[Rh(cod)₂]BF₄, chiral BIPHEP ligand, nucleophilic amineChiral 1,2-diamines nih.gov
Radical PolymerizationAzo initiator (e.g., AIBN), heat or UVPoly(this compound) researchgate.netgoogle.com
[3+2] CycloadditionAzomethine ylidePyrrolidine-fused derivatives researchgate.net
Diels-Alder ReactionSubstituted dieneCyclohexene derivatives rsc.orgnih.gov

Synthesis of Polymeric Ligands Incorporating the Core Structure for Materials Applications

The monomeric unit of this compound can be incorporated into polymeric structures to create functional materials with metal-coordinating properties. The polymerization of the allylic group, as mentioned earlier, is a direct route to such polymers. These polymers, possessing pendant pyridyl-amine chelating units, can be used as polymeric ligands for the complexation of various metal ions. Such materials have potential applications in catalysis, separation, and sensing. For instance, polyamides derived from diamines containing pyridine moieties have been synthesized and characterized. nih.gov

Development of Chiral Analogs for Asymmetric Catalysis and Stereoselective Synthesis

The introduction of chirality into the structure of this compound can lead to the development of valuable chiral ligands and catalysts for asymmetric synthesis. Chiral pyridine-containing ligands are of significant interest in catalysis. eurekaselect.comnih.gov

Chirality can be introduced in several ways:

Modification of the allylic amine: Asymmetric hydrofunctionalization of the double bond can create a stereocenter.

Use of a chiral starting material: The synthesis of the parent compound could start from a chiral amine or a chiral pyridine derivative.

Resolution of a racemic mixture: A racemic mixture of a chiral derivative can be separated into its enantiomers.

These chiral analogs can then be used as ligands for transition metals in a variety of asymmetric catalytic reactions, such as allylic alkylation. mdpi.com The synthesis of chiral allylic amines is a significant area of research, with methods including the rearrangement of prochiral allylic imidates catalyzed by chiral palladium complexes. nih.gov

Covalent Grafting onto Surfaces for Heterogeneous Applications

Immobilizing this compound or its derivatives onto solid supports leads to the creation of heterogeneous materials with potential applications in catalysis, adsorption, and sensing. The pyridine nitrogen and the secondary amine can act as anchoring points for coordination to a metal center which is part of a larger solid support, or the organic moiety itself can be covalently attached to the surface.

Commonly used solid supports include silica (B1680970), alumina, and various polymers. The grafting can be achieved through the reaction of a functional group on the molecule (e.g., a hydroxyl or an amino group introduced through derivatization) with a reactive group on the surface. For instance, allylamine has been successfully grafted onto plasma-pretreated polyester (B1180765) nonwoven fabrics. core.ac.ukresearchgate.net This approach allows for the creation of robust and recyclable materials where the active molecular unit is confined to a solid phase.

Emerging Research Directions and Future Perspectives for 2 Methyl N Pyridin 2 Ylmethyl Prop 2 En 1 Amine

Integration into Advanced Functional Materials

The multifunctionality of 2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine makes it a compelling building block for a new generation of advanced functional materials. Its ability to act as a ligand for metal ions, coupled with its capacity for polymerization, opens up possibilities for creating materials with tailored properties and functionalities.

Metal-Organic Frameworks (MOFs) and Coordination Polymers as Ligand Components

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the nature of the organic linkers. The incorporation of ligands with reactive functional groups, such as the methallyl group in this compound, is a growing area of interest.

The pyridine (B92270) and amine functionalities of this compound can coordinate with various metal centers, forming the primary structure of MOFs or coordination polymers. The pendant methallyl group would then be available for post-synthetic modification. This could allow for the in-situ polymerization of the ligand within the framework, leading to the formation of polymer-MOF hybrid materials with enhanced mechanical stability and processability. rsc.orgnih.govnsf.goveaapublishing.org Such "polyMOFs" could exhibit unique properties arising from the combination of the porous, crystalline nature of the MOF and the functional characteristics of the polymer. nih.govnsf.gov

Potential Metal IonPotential Coordination GeometryPotential Application of Resulting MOF/Polymer
Zn(II)TetrahedralGas storage, catalysis
Cu(II)Square planar or octahedralSensing, drug delivery
Co(II)OctahedralMagnetic materials, catalysis
Ni(II)OctahedralElectrocatalysis, separation

Self-Assembled Monolayers (SAMs) and Surface Chemistry Applications

Self-Assembled Monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. The pyridine group in this compound can act as an effective anchor to various metal surfaces, such as gold, platinum, and copper, as well as on metal oxide surfaces. Once the monolayer is formed, the exposed methallyl groups can serve as reactive sites for further surface functionalization.

A particularly promising application is in the area of surface-initiated polymerization. The methallyl-terminated SAM could be used as a platform for grafting polymer brushes from the surface. This "grafting-from" approach allows for the creation of dense, well-defined polymer coatings that can tailor the surface properties for specific applications, such as biocompatibility, anti-fouling, and lubrication. The ability to polymerize directly from the surface offers a high degree of control over the thickness and density of the polymer layer.

Hybrid Organic-Inorganic Materials for Advanced Technologies

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale. The dual functionality of this compound makes it an ideal candidate for the synthesis of such materials. For example, it could be incorporated into sol-gel matrices, where the pyridine and amine groups can interact with the inorganic network, while the methallyl group remains available for polymerization.

This approach could be used to create hybrid materials for a range of advanced technologies. For instance, in the field of perovskite solar cells, ligands with polymerizable groups can be used to enhance the stability and flexibility of the perovskite films. researchgate.netresearchgate.netnih.gov The in-situ polymerization of ligands at the grain boundaries of the perovskite material can help to passivate defects and prevent the ingress of moisture, thereby improving the device's longevity and performance. researchgate.netresearchgate.net

Applications in Green and Sustainable Chemistry Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The unique properties of this compound suggest its potential utility in developing more sustainable chemical methodologies.

Pyridine derivatives are known to be effective ligands in a variety of catalytic reactions. biosynce.comnih.gov The coordination of this compound to a metal center could create a catalyst with enhanced activity and selectivity. Furthermore, the methallyl group allows for the immobilization of the catalyst onto a solid support, such as a polymer or silica (B1680970). This would facilitate the separation of the catalyst from the reaction mixture, enabling its reuse and reducing waste.

Moreover, there is a growing interest in the use of biomass-derived feedstocks for the synthesis of valuable chemicals. nih.govacsgcipr.orgrsc.org Pyridine and its derivatives can be produced from biomass, offering a renewable route to this important class of compounds. acsgcipr.org The development of catalytic processes that utilize biomass-derived ligands like this compound would contribute to a more sustainable chemical industry. nih.gov The use of allylic amines in green synthetic routes is also an active area of research, with a focus on developing metal-free and solvent-minimized reactions. figshare.comrsc.orgrsc.orgorganic-chemistry.orgresearchgate.net

Bioinorganic Chemistry and Biomimetic Studies Focusing on Coordination Principles

Bioinorganic chemistry explores the role of metals in biology, and a significant area of this field is the development of synthetic molecules that mimic the function of metalloenzymes. The pyridine and amine groups of this compound can chelate to a variety of biologically relevant metal ions, such as iron, copper, and zinc. This makes it a valuable ligand for the construction of biomimetic complexes.

For example, iron complexes of tris(pyridylmethyl)amine have been shown to catalyze the oxidation of lignin model compounds, mimicking the activity of certain oxidative enzymes. researchgate.netnih.gov Similarly, copper complexes with pyridine-containing ligands are of interest for their potential to model the active sites of copper-containing proteins. tcu.eduacs.org By studying the coordination chemistry and reactivity of metal complexes of this compound, researchers can gain insights into the mechanisms of metalloenzymes and design new catalysts for challenging chemical transformations. nih.govnih.gov

Metal IonPotential Biological System MimickedPotential Catalytic Application
Fe(II/III)Heme and non-heme iron enzymesOxidation, hydroxylation
Cu(I/II)Copper-containing oxidases and oxygenasesOxygen activation, electron transfer
Zn(II)Zinc-dependent hydrolasesHydrolysis, ester cleavage

Development of Smart Materials and Sensors Based on Coordination Chemistry Principles

Smart materials are materials that respond to external stimuli, such as changes in pH, temperature, or the presence of a specific chemical species. The coordination of metal ions to the pyridine and amine groups of this compound can be sensitive to the surrounding environment. This property can be harnessed to create smart materials and sensors.

The methallyl group allows for the incorporation of this molecule into a polymer backbone. The resulting polymer would have pendant pyridinylmethyl amine units that can bind to metal ions. The binding of a metal ion could induce a change in the polymer's conformation, solubility, or optical properties, leading to a measurable response. For example, pyridine-based fluorophores are widely used in the development of fluorescent sensors for metal ions. mdpi.comresearchgate.netacs.orgarkat-usa.orgresearchgate.netnih.gov The coordination of a metal ion to the pyridine ring can either enhance or quench the fluorescence of the molecule, providing a means for detecting the presence of the metal ion. mdpi.comnih.gov

By copolymerizing this compound with other functional monomers, it may be possible to create multi-responsive smart materials. For instance, copolymerization with a temperature-responsive monomer could lead to a material that exhibits both temperature and metal-ion sensitivity. Such materials could have applications in areas such as controlled drug release, catalysis, and environmental monitoring.

High-Throughput Screening and Combinatorial Approaches in Ligand Discovery and Optimization

The structural framework of this compound, featuring a pyridine ring, a secondary amine, and a reactive allyl group, presents a versatile scaffold for chemical modification. This inherent adaptability makes it a promising candidate for modern drug discovery and materials science techniques, particularly high-throughput screening (HTS) and combinatorial chemistry. These approaches offer the potential to rapidly generate and evaluate a vast number of derivatives, accelerating the identification of novel ligands with optimized properties.

High-throughput screening involves the automated testing of large numbers of compounds to identify "hits"—molecules that display a desired activity against a specific biological or chemical target. nih.gov For a compound like this compound, this could involve screening for binding affinity to a particular receptor, enzyme inhibition, or catalytic activity. While direct HTS data for this specific molecule is not currently available in published literature, the broader class of pyridinylmethylamine derivatives has been a subject of interest in ligand discovery. researchgate.netnih.gov For instance, derivatives of pyridine-2-methylamine have been investigated as potential antitubercular agents by targeting the MmpL3 protein. nih.gov Such studies lay the groundwork for future HTS campaigns where libraries based on the this compound scaffold could be tested against a wide array of biological targets.

Combinatorial chemistry is a powerful strategy used to synthesize a large number of different but structurally related molecules, known as a chemical library. The core structure of this compound offers several points for diversification that are amenable to combinatorial synthesis. The pyridine ring, the amine linker, and the methallyl group can all be systematically modified.

Key diversification points for a combinatorial library include:

Substitution on the Pyridine Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the pyridine ring can modulate the electronic properties, basicity, and steric profile of the ligand. nih.govacs.org This can significantly influence binding affinity and selectivity for a target protein or metal ion.

Modification of the Amine: The secondary amine can be alkylated, acylated, or incorporated into more complex heterocyclic systems to explore the chemical space around a binding pocket.

Functionalization of the Allyl Group: The double bond of the prop-2-en-1-amine moiety is a reactive handle for a variety of chemical transformations, such as epoxidation, dihydroxylation, or addition reactions, allowing for the introduction of new functional groups and stereocenters.

Research on related N-(pyridin-2-ylmethyl)aniline derivatives has highlighted the use of multicomponent reactions, which are highly suitable for creating large libraries of similar ligands. researchgate.net This demonstrates the feasibility of applying combinatorial approaches to the broader class of pyridinylmethylamine compounds.

The integration of HTS with combinatorial chemistry creates a powerful discovery engine. A hypothetical workflow for this compound would involve:

Library Design: Designing a virtual library of derivatives by selecting a diverse set of building blocks for each diversification point.

Combinatorial Synthesis: Synthesizing the designed library using automated, parallel synthesis techniques.

High-Throughput Screening: Screening the library against a specific target (e.g., a G-protein coupled receptor, a kinase, or a metal ion for catalysis) to identify initial hits.

Hit-to-Lead Optimization: Synthesizing focused secondary libraries around the initial hits to refine structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability.

The table below illustrates a hypothetical combinatorial library based on the this compound scaffold, showcasing potential points of diversification.

BackboneR1 (Pyridine Substitution)R2 (Amine Substitution)R3 (Allyl Group Modification)Resulting Compound Class
This compound4-Chloro-CH3 (Unmodified)UnmodifiedSubstituted Pyridine Derivatives
5-Methoxy-CH3 (Unmodified)UnmodifiedSubstituted Pyridine Derivatives
Unmodified-C(O)CH3 (Acetyl)UnmodifiedAmide Derivatives
Unmodified-CH3 (Unmodified)EpoxideEpoxidized Allylamine (B125299) Derivatives

By leveraging these advanced methodologies, future research can systematically explore the chemical space around this compound, potentially unlocking novel ligands for therapeutic applications, catalysis, or materials science that would be difficult to discover through traditional, hypothesis-driven approaches.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-N-(pyridin-2-ylmethyl)prop-2-en-1-amine, and what factors influence the choice of reaction conditions?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-methylprop-2-en-1-amine with pyridin-2-ylmethyl chloride under basic conditions (e.g., NaHCO₃ in DMF) can yield the target compound. Catalysts like palladium or copper may enhance efficiency in coupling reactions . Key factors include solvent polarity (e.g., anhydrous ether for moisture-sensitive steps), temperature control (room temperature vs. reflux), and protecting groups to prevent side reactions. Purification often employs column chromatography or recrystallization .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks for the pyridine aromatic protons (δ 7.1–8.5 ppm), allylic protons (δ 5.5–6.2 ppm), and methyl groups (δ 1.2–1.5 ppm) confirm connectivity. Splitting patterns (e.g., doublets for allylic protons) validate stereochemistry.
  • IR : Stretching frequencies for C=N (∼1600 cm⁻¹) and NH (∼3300 cm⁻¹) indicate amine and pyridine groups.
  • Mass Spectrometry : A molecular ion peak at m/z 176.2 (calculated for C₁₀H₁₄N₂) confirms molecular weight .

Q. What are the IUPAC naming conventions for derivatives of this compound, and how do substituent positions affect nomenclature?

  • Methodological Answer : The parent chain is prioritized based on the longest carbon sequence containing the amine group. Substituents (e.g., pyridinylmethyl) are cited in alphanumeric order. For example, stereochemistry (E/Z) must be specified if double bonds are present. The pyridine ring position (e.g., 2-yl vs. 3-yl) alters the compound’s systematic name .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation. Wear nitrile gloves and goggles to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes. Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

  • Methodological Answer : Cross-validate using complementary techniques:

  • X-ray Crystallography : Refine data with SHELX software to resolve bond-length discrepancies. SHELXL is preferred for small-molecule refinement due to robust handling of twinned or high-resolution data .
  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to identify outliers. Adjust solvent parameters in simulations to match experimental conditions .

Q. How does the pyridinylmethyl group influence reactivity compared to non-aromatic analogs in nucleophilic substitution reactions?

  • Methodological Answer : The pyridine ring’s electron-withdrawing effect enhances the electrophilicity of adjacent carbons, increasing reactivity toward nucleophiles. For instance, substitution at the benzylic position proceeds faster than in aliphatic analogs. Steric hindrance from the pyridine ring may reduce reactivity in bulky nucleophiles .

Q. What experimental design considerations are critical for studying biological activity in derivatives of this compound?

  • Methodological Answer :

  • SAR Studies : Modify substituents (e.g., halogenation at the pyridine ring) to assess impact on bioactivity. Use in vitro assays (e.g., enzyme inhibition) paired with cytotoxicity screens.
  • Pharmacokinetics : Evaluate metabolic stability via liver microsome assays. Lipophilicity (logP) can be optimized using substituents like trifluoromethyl groups .

Q. How can SHELX software improve the accuracy of crystal structure determination for this compound?

  • Methodological Answer : SHELXL refines structures using least-squares minimization, handling challenges like disorder or twinning. Key steps:

  • Data Integration : Use SHELXPRO to process diffraction data, flagging outliers (>5σ).
  • Hydrogen Placement : Implement riding models for H atoms.
  • Validation : Check R-factors (R₁ < 0.05) and residual density maps (<0.3 eÅ⁻³) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.